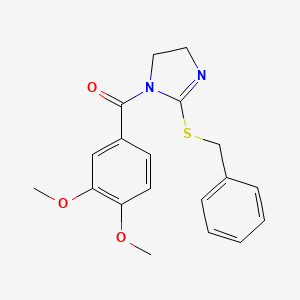

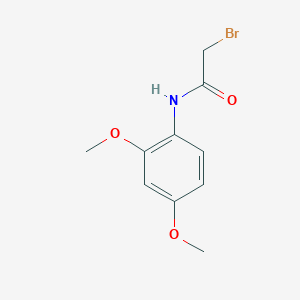

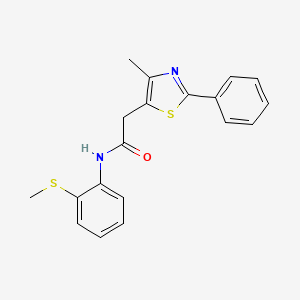

![molecular formula C18H14ClF3N2OS B2495087 5-(3-chlorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one CAS No. 1031212-68-6](/img/structure/B2495087.png)

5-(3-chlorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step reactions, including ring-opening, cyclization, substitution, and condensation reactions. For example, compounds with comparable complexity have been synthesized through steps like ring-opening, cyclization, substitution, doamine condensation, and Mannich reactions, demonstrating the intricate pathways involved in constructing such molecules (Wu et al., 2021).

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using spectroscopic methods (1H NMR, 13C NMR, MS, FT-IR) and X-ray crystallography. Density Functional Theory (DFT) calculations, including geometrical parameters, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analysis, further elucidate the structural properties, confirming the accuracy of the synthesized structure with theoretical predictions (Wu et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving the compound may include interactions with proteins, as evidenced by molecular docking studies suggesting favorable interactions with specific proteins, indicating potential biological activity. Molecular dynamics (MD) simulation results can reveal interactions such as hydrogen bonds, electrostatic interactions, and Pi interactions between the compound and proteins, suggesting its reactivity and potential inhibitory activity (Wu et al., 2022).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their application and functionality. These properties are typically analyzed using spectroscopic techniques and crystallization studies, providing insights into the compound's behavior under different conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for understanding the compound's potential applications. Studies on similar molecules have shown a variety of interactions, such as inhibitory activities against specific proteins, highlighting the compound's chemical versatility and potential for further exploration in various fields (Wu et al., 2022).

Aplicaciones Científicas De Investigación

Applications in Chemical Synthesis

The compound 5-(3-chlorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one is involved in chemical synthesis, primarily in the formation of thiazolo[3,4-a]quinoxalin-4-ones. Mamedov et al. (2004) demonstrated the preparation of thiazolo[3,4-a]quinoxalin-4-ones using a novel strategy starting from methyl phenylchloropyruvate, involving the reaction of 4-hydroxytetrahydrothiazoles with 1,2-phenylendiamines (Mamedov et al., 2004). Similarly, Kut et al. (2020) explored the reactivity of 3-(2-methylprop-2-en-1-yl)-2-sulfanylidene-7-(trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one with various halogens and chalcogens, yielding a range of 5H-[1,3]thiazolo[2,3-b]quinazolinium derivatives (Kut et al., 2020).

Applications in Medicinal Chemistry

The compound is also pertinent in medicinal chemistry, particularly in the synthesis of antimicrobial and anticancer agents. Dinakaran et al. (2008) reported the synthesis of novel 5H-thiazolo[3,2-a]quinoline-4-carboxylic acid derivatives with potent in vitro and in vivo antimycobacterial activities against various strains of Mycobacterium tuberculosis (Dinakaran et al., 2008). Reis et al. (2011) synthesized a series of 2-(benzo[d]thiazol-2-yl)-8-substituted-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones, showing significant in vitro antiproliferative activities against various human cancer cell lines (Reis et al., 2011).

Applications in Corrosion Inhibition

Additionally, the compound finds application in the field of corrosion inhibition. Saraswat and Yadav (2020) investigated quinoxaline derivatives as corrosion inhibitors for mild steel in acidic medium, demonstrating significant inhibition efficiency (Saraswat & Yadav, 2020).

Propiedades

IUPAC Name |

5-[(3-chlorophenyl)methyl]-7-(trifluoromethyl)-3,3a-dihydro-1H-[1,3]thiazolo[3,4-a]quinoxalin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClF3N2OS/c19-13-3-1-2-11(6-13)8-23-15-7-12(18(20,21)22)4-5-14(15)24-10-26-9-16(24)17(23)25/h1-7,16H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEZFODPRHSBKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(=O)N(C3=C(N2CS1)C=CC(=C3)C(F)(F)F)CC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClF3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

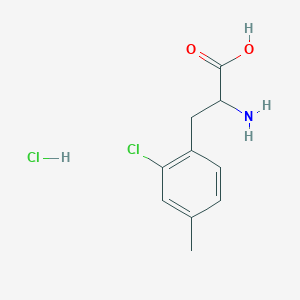

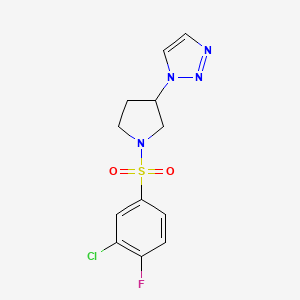

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2495006.png)

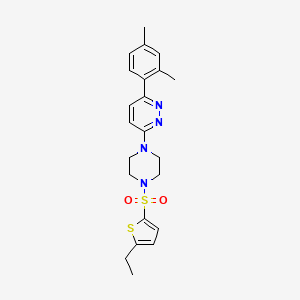

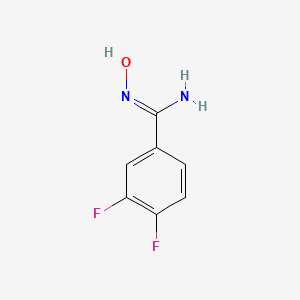

![3-[(3-chloro-2,6-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2495009.png)

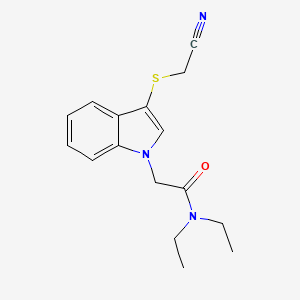

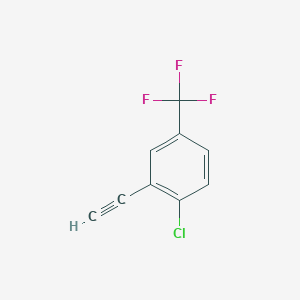

![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-cyclohex-3-en-1-ylmethanone](/img/structure/B2495011.png)

![1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2495015.png)

![Methyl 5-[(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2495020.png)